molecular formula C5H6F4O2 B1332077 Ethyl 2,3,3,3-tetrafluoropropionate CAS No. 399-92-8

Ethyl 2,3,3,3-tetrafluoropropionate

Cat. No.: B1332077
CAS No.: 399-92-8
M. Wt: 174.09 g/mol
InChI Key: YJROLMPBFOAPOX-UHFFFAOYSA-N
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Chemical Reactions Analysis

Ethyl 2,3,3,3-tetrafluoropropionate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2,3,3,3-tetrafluoropropionate is widely used in scientific research, particularly in the fields of chemistry and biology. It is a specialty product for proteomics research applications . In chemistry, it is used as a reagent in various synthetic reactions. In biology and medicine, it is used in studies involving fluorinated compounds and their effects on biological systems .

Mechanism of Action

The mechanism of action of ethyl 2,3,3,3-tetrafluoropropanoate involves its interaction with molecular targets and pathways within biological systems. The compound’s fluorine atoms play a crucial role in its reactivity and interactions. It can interact with enzymes and proteins, affecting their function and activity. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 2,3,3,3-tetrafluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F4O2/c1-2-11-4(10)3(6)5(7,8)9/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJROLMPBFOAPOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334513
Record name ethyl 2,3,3,3-tetrafluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

399-92-8
Record name ethyl 2,3,3,3-tetrafluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2,3,3,3-tetrafluoropropanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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